molecular formula C26H28ClNO5 B11210212 Diethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-chlorobenzyl)-4-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11210212
M. Wt: 470.0 g/mol
InChI Key: OUKYFVKPHKKREQ-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, chlorophenyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction mixture being heated under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted aromatic compounds[5][5].

Scientific Research Applications

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating ion channels, particularly calcium channels, which play a crucial role in cellular signaling and function. The compound’s structure allows it to bind to these channels, altering their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIETHYL 1-[(4-CHLOROPHENYL)METHYL]-4-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H28ClNO5

Molecular Weight

470.0 g/mol

IUPAC Name

diethyl 1-[(4-chlorophenyl)methyl]-4-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28ClNO5/c1-4-31-21-13-9-19(10-14-21)24-22(25(29)32-5-2)16-28(17-23(24)26(30)33-6-3)15-18-7-11-20(27)12-8-18/h7-14,16-17,24H,4-6,15H2,1-3H3

InChI Key

OUKYFVKPHKKREQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)Cl)C(=O)OCC

Origin of Product

United States

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